molecular formula C13H12ClNO2S B176716 n-(3-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 19377-04-9

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide

Cat. No. B176716
CAS RN: 19377-04-9
M. Wt: 281.76 g/mol
InChI Key: SWWNOFCZFSEIDE-UHFFFAOYSA-N
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Description

The compound “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide”. However, the synthesis of similar compounds often involves reactions between an amine and a sulfonyl chloride4.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” is not readily available5.



Chemical Reactions Analysis

The chemical reactions involving “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds, such as carbamates, are known to be chemically reactive and can form polymers14.



Physical And Chemical Properties Analysis

The physical and chemical properties of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds are often solid at room temperature and may be insoluble in water19.


Scientific Research Applications

Photooxidation Studies

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide has been studied in the context of photooxidation. Research has shown that irradiation of similar compounds in air-saturated solutions can produce chloronitrosobenzene and chloronitrobenzene, with implications for environmental chemistry and pollutant degradation (Miller & Crosby, 1983).

Reagent Development for Acylation of Amines

This compound has also been involved in the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating its utility as a chemoselective N-acylation reagent. These acylation reactions, carried out in water, emphasize the compound’s role in green chemistry (Ebrahimi et al., 2015).

Antimicrobial and Antiproliferative Agents

There is significant research indicating the potential of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents. Studies show effective cytotoxic activity against human cell lines, indicating their potential in cancer treatment and infectious disease management (Abd El-Gilil, 2019).

Mixed-Ligand Copper(II)-Sulfonamide Complexes

In the field of bioinorganic chemistry, derivatives of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide have been used to create mixed-ligand copper(II)-sulfonamide complexes. These complexes show significant binding affinity to DNA and demonstrate antiproliferative activity against human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).

Development of HIV Antagonists

Research has also been conducted on methylbenzenesulfonamide derivatives, including N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, for their potential as HIV-1 antagonists. This highlights the compound's role in the development of new therapeutic agents for HIV prevention (Cheng De-ju, 2015).

Synthesis and Structural Studies

The compound and its derivatives have been a focus in synthesis and structural studies, contributing to the understanding of molecular architecture and interactions, which is vital for drug design and material science (Nikonov et al., 2019).

Safety And Hazards

The safety and hazards associated with “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds can pose health hazards upon exposure and may be harmful if inhaled or come into contact with skin1011.


Future Directions

The future directions for research on “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-defined. However, similar compounds have been studied for their potential therapeutic effects, suggesting that “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” could also be a subject of future pharmacological studies1213.


Please note that this information is based on the available resources and may not be fully accurate or complete. For a comprehensive analysis, consultation with a chemist or a relevant expert is recommended.


properties

IUPAC Name

N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNOFCZFSEIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295814
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide

CAS RN

19377-04-9
Record name NSC105628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H12ClNO2S, the conformation of the N—H bond is anti to the 3-chloro group in the aniline benzene ring. The dihedral angle between the two benzene rings is …
Number of citations: 10 scripts.iucr.org
F Zhou, N Zhang, X Xin, X Zhang, Y Liang, R Zhang… - RSC Advances, 2014 - pubs.rsc.org
A novel synthesis of multi-substituted 4-aminopyridines from 2-iminopyridines by a two-step procedure is described. During this transformation, 4-amino-2-iminopyridines undergo a …
Number of citations: 7 pubs.rsc.org
W Zhang, J Xie, B Rao, M Luo - The Journal of Organic Chemistry, 2015 - ACS Publications
One-step, catalytic synthesis of N-arylsulfonamides via the construction of N–S bonds from the direct coupling of sodium arylsulfinates with nitroarenes was realized in the presence of …
Number of citations: 74 pubs.acs.org
H Talukdar, D Gogoi, P Phukan - Tetrahedron, 2023 - Elsevier
An octahedral Ni-DMAP complex has been developed as catalyst for C–N and C–S cross coupling and reductive nitroarene coupling using boronic acid as coupling partner. Reaction of …
Number of citations: 2 www.sciencedirect.com
YC Teo, FF Yong, IK Ithnin, SHT Yio… - European Journal of …, 2013 - Wiley Online Library
An efficient and mild method using a bimetallic MnF 2 /CuI catalyst at 60 C in water was developed for the N‐arylation of amides and sulfonamides with aryl halides. A variety of …
MA Pasha, N Shrivatsa - Ultrasonics Sonochemistry, 2015 - Elsevier
A simple, facile and an efficient procedure for the N-sulfonylation of amines, imides, amides and anilides using p-TsCl in the presence of atomized sodium in a mixture of EtOH–THF …
Number of citations: 10 www.sciencedirect.com
GJ Sun, Y Wang, Q Kang - Synthesis, 2015 - thieme-connect.com
An efficient approach for palladium(II) acetate catalyzed allylic amination of homoallylic alcohols with various amines via sequential retro-allylation and amination was developed, which …
Number of citations: 4 www.thieme-connect.com
RS de Lima Garcia - Acta Biomedica Brasiliensia, 2017 - dialnet.unirioja.es
Foi realizada a avaliação da capacidade de reativação da acetilcolinesterase humana recombinante inibida previamente com solução de Paraoxon 2 µM diante de pralidoxima em …
Number of citations: 4 dialnet.unirioja.es
P Grizelj - 2020 - zir.nsk.hr
Značaj: Ubikvitinacija je modifikacija u kojoj se na protein kovalentno veže ubikvitin (Ub). Deubikvitinacija je reverzibilni proces ubikvitinaciji, modifikacija u kojoj se uklanja ubikvitin sa …
Number of citations: 6 zir.nsk.hr

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